1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride
Overview
Description
Preparation Methods
The synthesis of 1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride involves several steps. The general synthetic route includes the reaction of 2-ethoxybenzoic acid with piperidin-4-amine under specific conditions to form the desired product. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale production .
Chemical Reactions Analysis
1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride is widely used in scientific research, particularly in the field of proteomics. It is employed in the study of protein structures and functions, as well as in the development of new pharmaceuticals. The compound’s unique properties make it valuable for research in chemistry, biology, medicine, and industry .
Mechanism of Action
The mechanism of action of 1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins, thereby influencing their activity and function. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(2-Ethoxybenzoyl)piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:
- 1-(2-Methoxybenzoyl)piperidin-4-amine hydrochloride
- 1-(2-Propoxybenzoyl)piperidin-4-amine hydrochloride These compounds share similar structures but differ in their substituents, which can influence their chemical properties and applications. The unique ethoxy group in this compound contributes to its distinct characteristics and makes it suitable for specific research applications .
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(2-ethoxyphenyl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-2-18-13-6-4-3-5-12(13)14(17)16-9-7-11(15)8-10-16;/h3-6,11H,2,7-10,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPOKKFQRFFBII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCC(CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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